molecular formula C17H13FN2O2 B5666705 (2-fluorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

(2-fluorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No. B5666705
M. Wt: 296.29 g/mol
InChI Key: IEENSGFTGYNUFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-fluorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone, also known as FMHM, is a compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The exact mechanism of action of (2-fluorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer cell proliferation. (2-fluorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone has been shown to inhibit the NF-κB and AP-1 signaling pathways, which are involved in the production of inflammatory cytokines. Additionally, (2-fluorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone has been shown to inhibit the Akt/mTOR pathway, which is involved in cancer cell proliferation.
Biochemical and Physiological Effects:
(2-fluorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in vitro and in animal models. In vitro studies have shown that (2-fluorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone inhibits the production of inflammatory cytokines, reduces cancer cell proliferation, and promotes cell death in cancer cells. Animal studies have shown that (2-fluorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone has neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

(2-fluorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone has several advantages for lab experiments, including its low toxicity and ability to penetrate the blood-brain barrier. However, (2-fluorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is not widely available and can be difficult to synthesize. Additionally, more research is needed to fully understand the safety and efficacy of (2-fluorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone in humans.

Future Directions

There are several future directions for research on (2-fluorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone. One area of interest is the development of (2-fluorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone-based therapies for inflammatory and neurodegenerative diseases. Additionally, more research is needed to understand the safety and efficacy of (2-fluorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone in humans. Finally, further studies are needed to fully understand the mechanisms of action of (2-fluorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone and to identify potential targets for therapeutic intervention.

Synthesis Methods

(2-fluorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone can be synthesized through a multi-step process involving the reaction of 2-fluorobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5-ol in the presence of a base, followed by the addition of an acid to form the final product.

Scientific Research Applications

(2-fluorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone has been studied for its potential as an anti-inflammatory, anti-cancer, and anti-oxidant agent. In vitro studies have shown that (2-fluorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone inhibits the production of inflammatory cytokines and reduces the proliferation of cancer cells. Additionally, (2-fluorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

properties

IUPAC Name

4-(2-fluorobenzoyl)-5-methyl-2-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-11-15(16(21)13-9-5-6-10-14(13)18)17(22)20(19-11)12-7-3-2-4-8-12/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEENSGFTGYNUFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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